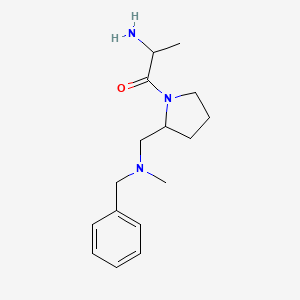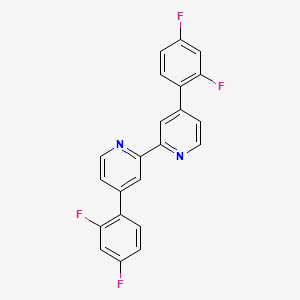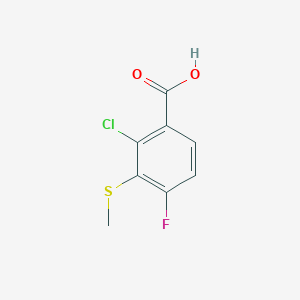![molecular formula C13H18Cl2N2O B14778698 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and isopropylamine.
Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with isopropylamine to form the intermediate 2,6-dichlorobenzyl isopropylamine.
Amidation: The intermediate is then subjected to amidation with 2-amino propanoic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide
Uniqueness
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropyl group. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18Cl2N2O |
|---|---|
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3 |
Clé InChI |
KDXDCNZWEOVLMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


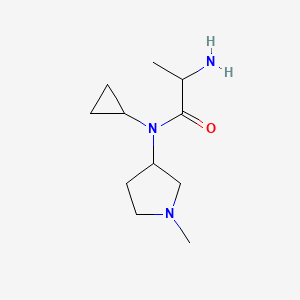
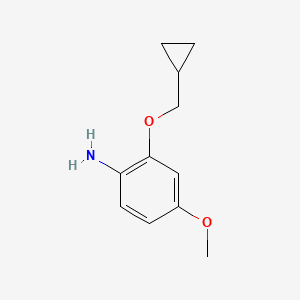
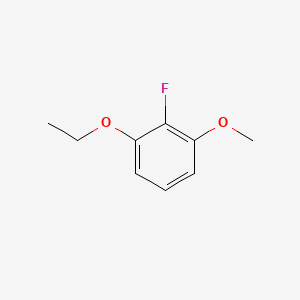

![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)

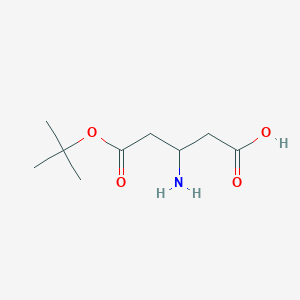
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
